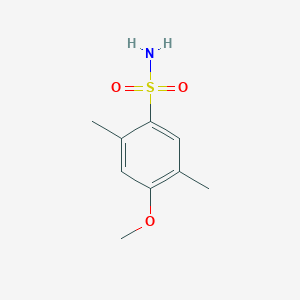

4-methoxy-2,5-dimethylbenzene-1-sulfonamide

Description

4-Methoxy-2,5-dimethylbenzene-1-sulfonamide is a sulfonamide derivative characterized by a benzene ring substituted with a methoxy group at position 4, methyl groups at positions 2 and 5, and a sulfonamide group at position 1. The sulfonamide group imparts electron-withdrawing properties, while the methoxy and methyl groups contribute steric and electronic effects.

Propriétés

IUPAC Name |

4-methoxy-2,5-dimethylbenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NO3S/c1-6-5-9(14(10,11)12)7(2)4-8(6)13-3/h4-5H,1-3H3,(H2,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SGHUWDMTFWUVFP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1S(=O)(=O)N)C)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Direct Sulfonylation of Substituted Anilines and Aromatic Precursors

One of the most common approaches to prepare sulfonamide derivatives such as 4-methoxy-2,5-dimethylbenzene-1-sulfonamide involves the sulfonylation of substituted anilines or aromatic compounds with sulfonyl chlorides.

-

- Starting from 4-methoxy-2,5-dimethylaniline or related aromatic amines, reaction with sulfonyl chlorides (e.g., benzenesulfonyl chloride or substituted variants) in the presence of a base such as sodium acetate or triethylamine facilitates the formation of the sulfonamide bond.

- Reaction conditions typically include heating at 80-85 °C for several hours in aqueous or mixed solvent systems.

- The product is isolated as a solid after workup, often purified by recrystallization or chromatography.

| Parameter | Typical Value/Condition |

|---|---|

| Starting material | 4-methoxy-2,5-dimethylaniline or analog |

| Sulfonyl chloride | Benzenesulfonyl chloride or derivatives |

| Base | Sodium acetate or triethylamine |

| Temperature | 80-85 °C |

| Reaction time | 6-8 hours |

| Solvent | Water or aqueous mixtures |

| Yield | ~80-90% (depending on substrate) |

Nucleophilic Aromatic Substitution on Activated Sulfonyl Derivatives

- Activated sulfonyl chlorides bearing electron-withdrawing groups can undergo nucleophilic substitution with amines to yield sulfonamides.

- For example, sulfochlorination of substituted chlorobenzenes followed by ammonia treatment produces sulfonamide intermediates, which can be further functionalized.

- This method is particularly useful when the aromatic ring contains activating groups that facilitate substitution.

Chan–Lam Coupling for C–N Bond Formation

- The Chan–Lam coupling reaction, a copper-mediated cross-coupling between arylboronic acids and amines, has been reported for related sulfonamide derivatives bearing complex substituents.

- Although this method is more common for complex sulfonamide derivatives (e.g., N-[(adamantan-1-yl)methyl]-4-methoxy-2,5-dimethylbenzene-1-sulfonamide), it could be adapted for preparing this compound by coupling the corresponding arylboronic acid with ammonia or primary amines.

- This method offers mild reaction conditions and potential for selective functionalization.

Organometallic Reagents and Sulfinylamine Reagents

- A novel approach involves the use of sulfinylamine reagents such as tert-butylsulfinylamine (t-BuONSO) reacting with organometallic nucleophiles (e.g., Grignard reagents) to directly synthesize primary sulfonamides.

- This method allows rapid access to sulfonamides from common alkyl or aryl halides via organometallic intermediates.

- The reaction proceeds through sulfinamide intermediates, followed by rearrangement and proton transfer steps to yield sulfonamides.

- This approach could be adapted for synthesizing this compound by preparing the corresponding aryl Grignard reagent.

Industrial Scale and Purification Considerations

- Industrial syntheses often scale up laboratory procedures with optimization of reaction parameters to improve yield and purity.

- Typical purification includes aqueous workup, organic solvent extraction (e.g., toluene), washing, centrifugation, and drying under controlled temperatures.

- High-performance liquid chromatography (HPLC) is used to confirm purity, often achieving >98% purity.

- Control of pH during workup is critical to isolate the sulfonamide in solid form.

Summary Table of Preparation Methods

| Method | Starting Materials | Key Conditions | Advantages | Typical Yield |

|---|---|---|---|---|

| Direct Sulfonylation | 4-methoxy-2,5-dimethylaniline + sulfonyl chloride | 80-85 °C, aqueous, base (NaOAc) | Simple, high yield, scalable | 80-90% |

| Nucleophilic Aromatic Substitution | Activated sulfonyl chlorides + ammonia/amine | Heating, ethanol or water solvent | High selectivity with activated substrates | 75-85% |

| Chan–Lam Coupling | Arylboronic acid + amine + Cu catalyst | Mild temperature, copper catalyst | Mild conditions, selective C–N bond formation | Moderate to high |

| Organometallic + Sulfinylamine | Aryl Grignard + t-BuONSO | Low temperature, inert atmosphere | Direct sulfonamide synthesis, broad scope | Variable, moderate |

| Industrial Scale Process | Scale-up of above methods | Optimized temperature, pH control | High purity, reproducibility | >90% |

Research Findings and Notes

- The direct sulfonylation of 4-methoxy-2,5-dimethylaniline with sulfonyl chlorides is the most straightforward and widely used method, offering good yields and operational simplicity.

- Advanced coupling methods like Chan–Lam provide alternatives for complex derivatives but may be less common for simple sulfonamides.

- Novel sulfinylamine reagent methods represent emerging synthetic strategies with potential for medicinal chemistry applications due to their mildness and versatility.

- Industrial processes emphasize controlled workup and purification steps to achieve high purity and yield, including pH adjustments and solvent extractions.

Analyse Des Réactions Chimiques

Types of Reactions

4-methoxy-2,5-dimethylbenzene-1-sulfonamide undergoes various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form corresponding quinones.

Reduction: The sulfonamide group can be reduced to form amines.

Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.

Substitution: Electrophilic substitution reactions often require catalysts such as aluminum chloride or iron(III) chloride.

Major Products

Oxidation: Formation of quinones.

Reduction: Formation of amines.

Substitution: Formation of various substituted aromatic compounds.

Applications De Recherche Scientifique

Chemistry

4-Methoxy-2,5-dimethylbenzene-1-sulfonamide serves as a versatile reagent in organic synthesis. Its applications include:

- Reagent in Organic Synthesis : Utilized to introduce sulfonamide functionalities into other molecules.

- Catalysis : Acts as a catalyst in various chemical reactions, facilitating the formation of more complex compounds.

- Substitution Reactions : Engaged in electrophilic aromatic substitution reactions to form various substituted aromatic compounds.

Biology

The compound is being studied for its potential biological activities:

- Biological Activity : Investigated for interactions with biomolecules, which may lead to insights into its pharmacological properties.

- Antiviral and Antimicrobial Properties : Preliminary studies suggest potential antiviral activity against hepatitis B virus (HBV) and other pathogens .

Medicine

In the medical field, this compound is explored for:

- Therapeutic Properties : Potential use as an anti-inflammatory or anticancer agent due to its ability to inhibit specific enzymes involved in disease processes.

- Drug Development : Serves as a precursor for synthesizing novel pharmaceutical agents targeting specific enzymes or receptors.

Industry

The compound finds applications in industrial settings:

- Production of Specialty Chemicals : Used in the synthesis of advanced materials and specialty chemicals.

- Nanomaterials Development : Investigated for its role in creating nanostructured materials with unique properties .

Case Studies and Research Findings

Recent studies have highlighted various aspects of the compound's efficacy:

Antiviral Efficacy

A study on related sulfonamide derivatives demonstrated promising antiviral activity against HBV with IC50 values indicating significant potency (IC50: 1.99 µM). This suggests that similar structural analogs may exhibit comparable antiviral properties .

Cytotoxicity Assessment

In vitro assays revealed selective cytotoxicity towards cancer cell lines while sparing normal cells, indicating a favorable therapeutic index for potential anticancer applications. This highlights the compound's promise in targeted cancer therapies .

Enzyme Inhibition Studies

Research has shown that derivatives of this compound can effectively inhibit enzymes involved in inflammatory pathways, suggesting utility in developing anti-inflammatory drugs .

Mécanisme D'action

The mechanism of action of 4-methoxy-2,5-dimethylbenzene-1-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can interact with enzymes and proteins, potentially inhibiting their activity. The methoxy and methyl groups may influence the compound’s binding affinity and specificity towards its targets. The exact pathways and molecular targets depend on the specific application and context of use .

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

The following table summarizes key physicochemical and structural differences between 4-methoxy-2,5-dimethylbenzene-1-sulfonamide and analogous sulfonamide derivatives:

Structural and Electronic Differences

- 4-Amino-2,5-dimethylbenzene-1-sulfonamide: The replacement of the methoxy group with an amino group introduces basicity and hydrogen-bonding capacity. This substitution reduces molecular weight (200.26 vs. 215.27) and increases solubility in polar solvents .

- (S)-N-((4-Methoxyphenyl)(naphthalen-1-yl)methyl)-4-methylbenzenesulfonamide : The bulky naphthalene group and chiral center increase steric hindrance and molecular weight (~405.5), making this compound suitable for enantioselective applications. The 99% stereochemical purity underscores its utility in asymmetric synthesis .

- N-(2,5-Dihydroxyphenyl)-4-(dodecyloxy)benzene-1-sulfonamide: The dodecyloxy chain enhances lipophilicity (logP > 5), while the dihydroxyphenyl group introduces acidity (pKa ~9–10 for phenolic OH). This amphiphilic structure suggests applications in surfactant formulations or drug delivery systems .

Spectroscopic and Analytical Data

- NMR: The target compound’s ¹H NMR would exhibit signals for methoxy (δ ~3.8 ppm), methyl (δ ~2.3 ppm), and aromatic protons (δ 6.5–7.5 ppm, split by substituents). In contrast, the amino analog shows a broad NH₂ signal (δ ~5–6 ppm) .

- MS : The chiral compound in displays a molecular ion at m/z 405.5 (ESI-MS), while the dodecyloxy derivative () fragments to yield alkyl chain-related peaks (m/z 185, 213) .

- IR: Sulfonamide vibrations (SO₂ asymmetric/symmetric stretches) appear at ~1350 cm⁻¹ and ~1150 cm⁻¹ across all compounds. The amino analog additionally shows N–H stretches (~3350 cm⁻¹) .

Research Findings and Implications

- Substituent Effects : Electron-donating groups (e.g., methoxy, methyl) decrease sulfonamide acidity compared to electron-withdrawing groups. This impacts binding affinity in biological systems .

- Purity Challenges: The amino analog’s 95% purity () suggests synthetic byproducts, whereas the chiral compound’s 99% purity reflects advanced purification techniques (e.g., chiral HPLC) .

- Synthetic Routes: Hydrazine-based synthesis () is effective for sulfonohydrazides but may require optimization for sulfonamides .

Activité Biologique

4-Methoxy-2,5-dimethylbenzene-1-sulfonamide, also known as a sulfonamide compound, has gained attention for its potential biological activities, particularly in the field of medicinal chemistry. The compound's structure includes a sulfonamide group, which is known for its ability to interact with various biological targets, including enzymes and proteins. This article explores the biological activity of this compound, focusing on its mechanism of action, applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C10H13NO2S, with a molecular weight of 215.28 g/mol. Its structure features:

- Methoxy Group : Enhances lipophilicity and may influence binding affinity.

- Dimethyl Groups : Potentially affect steric hindrance and electronic properties.

- Sulfonamide Group : Critical for biological interactions, particularly in enzyme inhibition.

The biological activity of this compound primarily stems from its ability to form covalent bonds with nucleophilic sites in enzymes. The sulfonamide moiety interacts with serine or cysteine residues in enzyme active sites, inhibiting their catalytic functions. This mechanism is significant in drug development, particularly for targeting specific enzymes involved in disease processes.

Antiviral Activity

Research has indicated that sulfonamide derivatives can exhibit antiviral properties. For instance, studies on related compounds have shown significant inhibitory effects on HIV-1 reverse transcriptase (RT), with some derivatives demonstrating low cytotoxicity and high selectivity indices (e.g., EC50 values in the low micromolar range) . Such findings suggest that this compound may have potential as an antiviral agent.

Antibacterial Activity

Sulfonamides have historically been used as antibacterial agents. The mechanism involves competitive inhibition of bacterial dihydropteroate synthase (DHPS), which is essential for folate synthesis. This activity can be extrapolated to suggest that this compound may also possess similar antibacterial properties.

Cytotoxicity Studies

In vitro studies have assessed the cytotoxicity of various sulfonamide compounds. For example, certain derivatives have shown reduced cytotoxicity compared to traditional sulfonamides while maintaining therapeutic efficacy . This aspect is crucial for developing safer therapeutic agents.

Case Study 1: Antiviral Efficacy

A study focused on the synthesis of novel sulfonamide derivatives demonstrated that specific substitutions at the benzene ring significantly enhanced antiviral activity against HIV-1 . The compound R10L4 exhibited an EC50 value of 0.007 μmol/L with a selectivity index (SI) exceeding 30,000.

Case Study 2: Enzyme Inhibition

Research has shown that sulfonamides can inhibit carbonic anhydrase activity effectively. This inhibition is relevant for conditions such as glaucoma where intraocular pressure control is necessary . The potential application of this compound in this area warrants further investigation.

Comparative Analysis with Similar Compounds

| Compound Name | Structure Characteristics | Notable Activity |

|---|---|---|

| 4-Methoxybenzenesulfonamide | Methoxy group on benzene | Antibacterial activity |

| 2,5-Dimethylbenzenesulfonamide | Dimethyl groups on benzene | Antiviral activity |

| 4-Methoxy-2-methylbenzenesulfonamide | Methoxy and methyl groups | Enzyme inhibition |

Q & A

Q. What are the standard synthetic routes for 4-methoxy-2,5-dimethylbenzene-1-sulfonamide, and how can reaction conditions be optimized?

The synthesis typically involves multi-step reactions, starting with sulfonation of a substituted benzene derivative followed by amidation. Key steps include:

- Sulfonation : Reacting 4-methoxy-2,5-dimethylbenzene with chlorosulfonic acid under controlled temperatures (0–5°C) to form the sulfonyl chloride intermediate .

- Amidation : Treating the intermediate with ammonia or a primary amine in anhydrous conditions (e.g., THF or DCM) to yield the sulfonamide .

Optimization : Use Design of Experiments (DoE) to test variables like temperature, solvent polarity, and stoichiometry. For example, a 2³ factorial design can evaluate the impact of these factors on yield .

Q. Which analytical techniques are most reliable for characterizing this compound?

Critical methods include:

Q. How can researchers ensure purity during synthesis?

- Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol/water mixtures .

- Validation : Cross-check purity via melting point analysis (literature comparison) and mass spectrometry (ESI-MS for molecular ion confirmation) .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) be explored for this compound’s biological activity?

- Derivatization : Synthesize analogs by modifying the methoxy or methyl groups. For example, replace methoxy with ethoxy to assess steric effects .

- Biological Assays : Test against microbial panels (e.g., E. coli, S. aureus) using MIC (Minimum Inhibitory Concentration) protocols. Correlate substituent changes with activity trends .

Q. What experimental design strategies are effective for resolving contradictory data in solubility or bioactivity studies?

- Replication : Perform triplicate experiments under identical conditions to rule out procedural variability .

- Multivariate Analysis : Apply PCA (Principal Component Analysis) to identify confounding variables (e.g., solvent polarity, pH) .

- Cross-Validation : Compare results with alternative methods (e.g., kinetic solubility vs. equilibrium solubility assays) .

Q. How can computational modeling enhance understanding of its reactivity or drug-likeness?

Q. What are the challenges in scaling up synthesis, and how can they be addressed methodologically?

- Process Chemistry : Transition from batch to flow chemistry for exothermic steps (e.g., sulfonation) to improve heat dissipation .

- PAT (Process Analytical Technology) : Implement real-time monitoring via inline FTIR to track intermediate formation .

Data Contradiction Analysis

Q. How should researchers interpret conflicting results in biological assays (e.g., varying IC₅₀ values across studies)?

- Meta-Analysis : Aggregate data from multiple studies and apply statistical tests (e.g., ANOVA) to identify outliers or systematic biases .

- Contextual Factors : Account for differences in assay conditions (e.g., cell line viability, serum concentration) .

Methodological Resources

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.